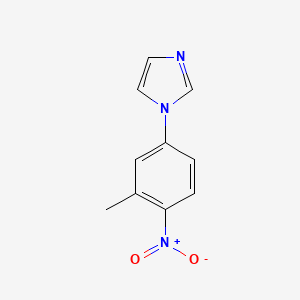
1-(3-Methyl-4-nitrophenyl)-1H-imidazole
Vue d'ensemble
Description
The compound “1-(3-Methyl-4-nitrophenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring, substituted with a methyl and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the substituted phenyl ring. The presence of the nitro group (-NO2) would introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. The presence of the nitro group in this compound could make it relatively polar, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
- Application : Ozone (O₃) is an effective sanitizer and oxidizer. It can remove residual pesticides from vegetables and fruits without compromising flavor. Ozone treatment breaks down pesticides, ensuring safer produce for consumers .
- Application : Researchers employ MNPI derivatives to investigate biocatalytic hydrolysis reactions. The Hammett linear free-energy relationship helps understand how substituents affect reaction rates .
- Application : As a selective acaricide and insecticide, MNPI targets chewing and sucking insects. Its use helps control pests in agriculture, but precautions are necessary due to its environmental impact .
- Application : MNPI derivatives exhibit photodynamic properties. Researchers explore their potential as photosensitizers for targeted cancer therapy .
- Application : Scientists investigate MNPI-based metal complexes for catalysis, sensors, and materials with tailored properties .
Pesticide Residue Removal in Vegetables Using Ozone Microbubbles
Biocatalytic Hydrolysis Studies
Agrochemicals and Soil Health
Photodynamic Therapy (PDT)
Material Science and Coordination Chemistry
Antimicrobial and Antifungal Properties
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(3-methyl-4-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-9(12-5-4-11-7-12)2-3-10(8)13(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUDPOPONCSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-nitrophenyl)-1H-imidazole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


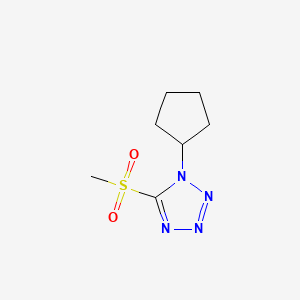
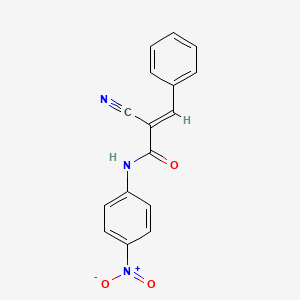
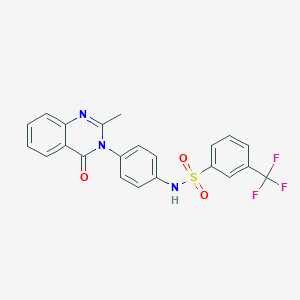
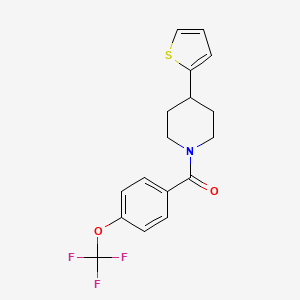
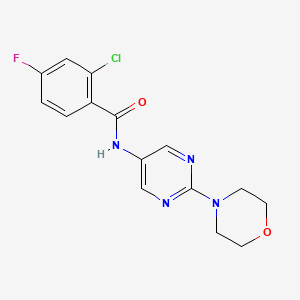
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
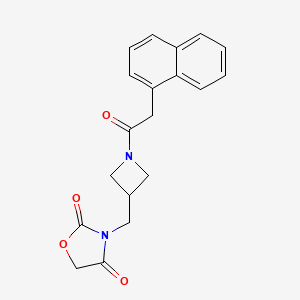

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)